N-[[2-(trifluoromethyl)cyclohexyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
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Overview
Description
N-[[2-(trifluoromethyl)cyclohexyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a cyclohexyl ring, a benzofuran moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(trifluoromethyl)cyclohexyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the 2-(trifluoromethyl)cyclohexylmethyl intermediate through a series of reactions, including halogenation and nucleophilic substitution. This intermediate is then coupled with a benzofuran derivative under conditions that promote the formation of the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are designed to ensure consistency and purity of the final product, which is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-[[2-(trifluoromethyl)cyclohexyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[[2-(trifluoromethyl)cyclohexyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: It can be used in studies investigating the biological activity of sulfonamide derivatives, including their antimicrobial and anti-inflammatory properties.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of inhibitors targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, where its unique properties can enhance performance.
Mechanism of Action
The mechanism of action of N-[[2-(trifluoromethyl)cyclohexyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the sulfonamide moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[2-(trifluoromethyl)phenyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
- N-[[2-(trifluoromethyl)cyclohexyl]methyl]-2,3-dihydro-1-benzothiophene-5-sulfonamide
Uniqueness
N-[[2-(trifluoromethyl)cyclohexyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is unique due to the combination of its trifluoromethyl group, cyclohexyl ring, and benzofuran moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and stability, which can enhance its performance in various applications compared to similar compounds.
Properties
IUPAC Name |
N-[[2-(trifluoromethyl)cyclohexyl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20F3NO3S/c17-16(18,19)14-4-2-1-3-12(14)10-20-24(21,22)13-5-6-15-11(9-13)7-8-23-15/h5-6,9,12,14,20H,1-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JURVPUGKWHLHSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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